Tat-NR2B9c
Overview
Description
Tat-NR2B9c, also known as nerinetide, is a peptide designed to inhibit the interaction between postsynaptic density protein 95 (PSD-95) and N-methyl-D-aspartate (NMDA) receptors. This compound has shown significant neuroprotective effects, particularly in the context of ischemic stroke. By preventing the binding of PSD-95 to NMDA receptors, this compound reduces excitotoxic neuronal death, which is a major cause of brain damage during stroke .
Mechanism of Action
- Role : PSD-95 plays a crucial role in maintaining protein interactions within the PSD, which are essential for neuronal function and survival .
- Additionally, Tat-NR2B9c inhibits the interaction between PSD-95 and neuronal nitric oxide synthase (nNOS), further contributing to its neuroprotective effects .
- By disrupting the PSD-95/NMDAR interaction, this compound mitigates excitotoxicity, reducing infarct volume and improving neurobehavioral outcomes in stroke models .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Tat-NR2B9c is designed to prevent nitric oxide (NO) production by preventing the binding of PSD-95 to N-methyl-D-aspartate (NMDA) receptors and neuronal nitric oxide synthase . It disrupts the PSD-95/NMDAR interaction, inhibiting NR2A and NR2B binding to PSD-95 . It also blocks the interaction between PSD-95 and neuronal nitric oxide synthase (nNOS) with an IC50 of approximately 0.2 μM .
Cellular Effects
This compound has shown clinical efficacy as a neuroprotective agent in acute stroke . It prevents NMDA-induced activation of neuronal NADPH oxidase, thereby blocking superoxide production . It also prevents excitotoxic neuronal superoxide production . This compound is designed to prevent nitric oxide (NO) production by preventing postsynaptic density protein 95 (PSD-95) binding to N-methyl-D-aspartate (NMDA) receptors and neuronal nitric oxide synthase .
Molecular Mechanism
This compound was shown to uncouple NMDARs from PSD95 and attenuate downstream neurotoxic signaling . It blocks NMDA-induced superoxide formation by a mechanism that prevents phosphorylation of the NOX2 p47phox subunit .
Temporal Effects in Laboratory Settings
This compound has demonstrated neuroprotective efficacy in multiple rodent and non-human primate stroke models . It has been shown to reduce infarction volume and causes a selective and sustained elevation in CaMKIV phosphorylation .
Dosage Effects in Animal Models
This compound has been shown to reduce infarction volume in male C57BL/6 mice at a dosage of 10 nmol/g when administered intravenously . It has no effect at a dosage of 3 nmol/g .
Metabolic Pathways
This compound is involved in the NMDA receptor signaling pathway . It disrupts the PSD-95/NMDAR interaction, which is a key part of this pathway .
Transport and Distribution
This compound has been conjugated to the cell-penetrating peptide (CPP) Tat to facilitate blood-brain barrier permeation . The BBB permeation of this compound has not been fully elucidated .
Subcellular Localization
This compound is designed to prevent nitric oxide (NO) production by preventing postsynaptic density protein 95 (PSD-95) binding to N-methyl-D-aspartate (NMDA) receptors and neuronal nitric oxide synthase . This suggests that it is localized at the postsynaptic density where these interactions occur.
Preparation Methods
Tat-NR2B9c is synthesized using solid-phase peptide synthesis (SPPS). The peptide is composed of a membrane-permeant HIV-1 Tat protein transduction domain sequence (amino acids 47-57) linked to the C-terminal residues of the NMDA receptor subunit GluN2B. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin . Industrial production methods for this compound involve large-scale SPPS, purification using high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product .
Chemical Reactions Analysis
Tat-NR2B9c primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It disrupts the interaction between PSD-95 and NMDA receptors, thereby preventing downstream signaling events that lead to neuronal damage . The compound does not undergo significant chemical transformations under physiological conditions, making it stable and effective in its intended applications .
Scientific Research Applications
Tat-NR2B9c has been extensively studied for its neuroprotective properties. It has shown efficacy in reducing ischemic brain damage in animal models and has progressed to clinical trials for stroke treatment . The compound has also been investigated for its potential in treating other neurological disorders, such as traumatic brain injury and epilepsy . In addition to its medical applications, this compound is used in research to study the mechanisms of excitotoxicity and neuroprotection .
Comparison with Similar Compounds
Tat-NR2B9c is unique in its dual action of inhibiting both nitric oxide and superoxide production. Similar compounds include CN-105 and RD2, which are also neuroprotective peptides targeting different pathways involved in neuronal damage . CN-105 is derived from apolipoprotein E and has shown efficacy in reducing inflammation and neuronal death in stroke models. RD2 is a peptide designed to inhibit amyloid-beta aggregation and is being investigated for its potential in treating Alzheimer’s disease .
This compound stands out due to its specific targeting of the PSD-95/NMDA receptor interaction, making it a promising candidate for stroke therapy and other neurological conditions .
Properties
IUPAC Name |
(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H188N42O30/c1-7-55(6)80(98(175)140-69(34-36-77(154)155)92(169)143-72(50-148)95(172)142-71(48-78(156)157)94(171)146-79(54(4)5)99(176)177)147-97(174)74(52-150)145-96(173)73(51-149)144-93(170)70(46-53(2)3)141-90(167)62(22-10-13-39-108)133-85(162)63(24-15-41-124-101(113)114)135-87(164)65(26-17-43-126-103(117)118)136-88(165)66(27-18-44-127-104(119)120)138-91(168)68(33-35-75(110)152)139-89(166)67(28-19-45-128-105(121)122)137-86(163)64(25-16-42-125-102(115)116)134-84(161)61(21-9-12-38-107)132-83(160)60(20-8-11-37-106)131-82(159)59(23-14-40-123-100(111)112)130-76(153)49-129-81(158)58(109)47-56-29-31-57(151)32-30-56/h29-32,53-55,58-74,79-80,148-151H,7-28,33-52,106-109H2,1-6H3,(H2,110,152)(H,129,158)(H,130,153)(H,131,159)(H,132,160)(H,133,162)(H,134,161)(H,135,164)(H,136,165)(H,137,163)(H,138,168)(H,139,166)(H,140,175)(H,141,167)(H,142,172)(H,143,169)(H,144,170)(H,145,173)(H,146,171)(H,147,174)(H,154,155)(H,156,157)(H,176,177)(H4,111,112,123)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)/t55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQVQFBTSBCKLI-FKXNDIMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H188N42O30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2518.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500992-11-0 | |
Record name | Nerinetide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500992110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Na-1 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12595 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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